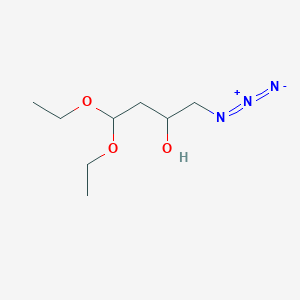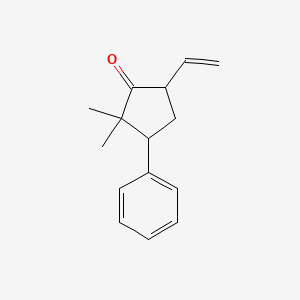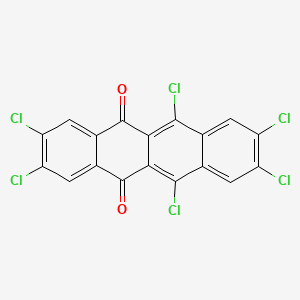
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of six chlorine atoms and two ketone groups on a tetracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione typically involves the chlorination of tetracene-5,12-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully regulated to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products such as tetracene-5,12-dione derivatives.
Reduction: Alcohol derivatives of tetracene.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione has several scientific research applications:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione in medicinal applications involves its interaction with cellular DNA. The compound intercalates into the DNA structure, disrupting the replication process and leading to cell death. It also induces apoptosis by activating caspase enzymes and other apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene-5,12-dione: A non-chlorinated analog with similar structural features but different electronic properties.
2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene: Another chlorinated polycyclic aromatic compound used in organic electronics.
Uniqueness
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is unique due to its specific pattern of chlorination, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as organic semiconductors and anticancer agents.
Eigenschaften
CAS-Nummer |
137313-63-4 |
|---|---|
Molekularformel |
C18H4Cl6O2 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
2,3,6,8,9,11-hexachlorotetracene-5,12-dione |
InChI |
InChI=1S/C18H4Cl6O2/c19-9-1-5-6(2-10(9)20)16(24)14-13(15(5)23)17(25)7-3-11(21)12(22)4-8(7)18(14)26/h1-4H |
InChI-Schlüssel |
GJIFEPVHEMUXOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=C3C(=C2Cl)C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


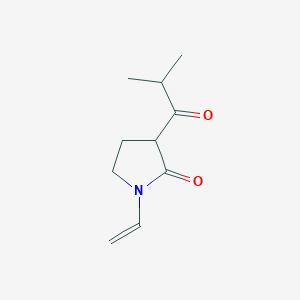
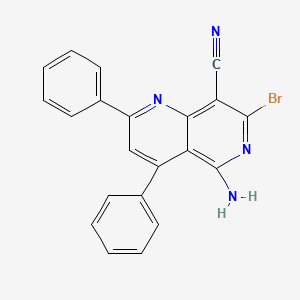
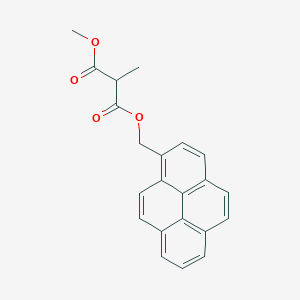

![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
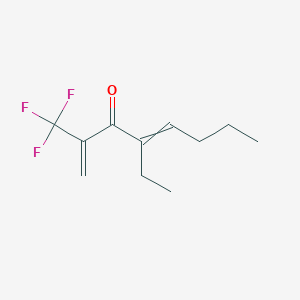
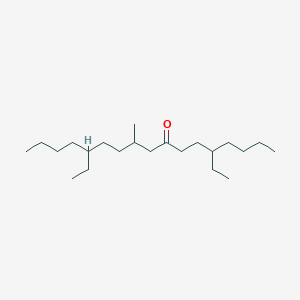
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
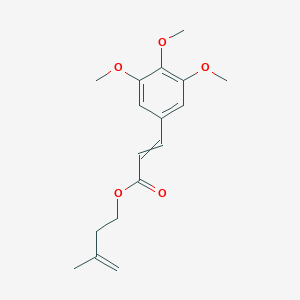
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

